Fmoc-val-osu

Peptide Synthesis Purity Quality Control

Fmoc-val-osu (Fmoc-L-valine N-hydroxysuccinimide ester; CAS 130878-68-1) is a pre-activated, Fmoc-protected valine derivative designed as a building block for solid-phase peptide synthesis (SPPS). Its core function is to introduce a valine residue into a growing peptide chain without requiring in-situ activation, thereby simplifying synthesis protocols and reducing the risk of side reactions.

Molecular Formula C24H24N2O6
Molecular Weight 436.5 g/mol
Cat. No. B15543101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-val-osu
Molecular FormulaC24H24N2O6
Molecular Weight436.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H24N2O6/c1-14(2)22(23(29)32-26-20(27)11-12-21(26)28)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,30)/t22-/m0/s1
InChIKeyJPJMNCROLRPFHI-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-val-osu for Solid-Phase Peptide Synthesis: Product Specification and Key Characteristics


Fmoc-val-osu (Fmoc-L-valine N-hydroxysuccinimide ester; CAS 130878-68-1) is a pre-activated, Fmoc-protected valine derivative designed as a building block for solid-phase peptide synthesis (SPPS) . Its core function is to introduce a valine residue into a growing peptide chain without requiring in-situ activation, thereby simplifying synthesis protocols and reducing the risk of side reactions . The compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) α-amino protection, which is base-labile and orthogonal to acid-labile side-chain protecting groups, and its N-hydroxysuccinimide (NHS) ester activation, which provides a reactive carbonyl for amide bond formation under mild conditions [1].

Why Fmoc-val-osu Cannot Be Substituted by Generic Fmoc-Val-OH or Other In-Class Analogs


Generic substitution of Fmoc-val-osu with Fmoc-Val-OH is not functionally equivalent; Fmoc-Val-OH requires in-situ activation with coupling reagents like DIC/HOBt or HATU, which introduces additional variables, potential side reactions, and batch-to-batch variability [1]. Similarly, alternative activated esters like Fmoc-Val-OPfp, while functional, exhibit different reactivity and physical properties that impact storage, handling, and monitoring during SPPS . The following evidence quantifies these key differentiators—from purity and storage stability to reaction yield—which directly influence reproducibility, workflow efficiency, and total cost of synthesis for procurement and process development [2].

Quantitative Evidence Guide: How Fmoc-val-osu Compares to Analogs in Peptide Synthesis


Comparative Purity Specifications: Fmoc-val-osu vs. Fmoc-Val-OPfp

High purity of starting materials is critical for minimizing deletion sequences and simplifying purification in SPPS. A direct comparison of commercial specifications shows that Fmoc-val-osu is routinely supplied with an assay purity of ≥99.0% by HPLC , whereas the alternative pre-activated ester Fmoc-Val-OPfp is supplied with a specification of ≥98.0% (HPLC) . This quantifiable difference in purity specification can directly impact the quality of the final crude peptide.

Peptide Synthesis Purity Quality Control

Solubility and Storage Stability: Fmoc-val-osu vs. Fmoc-Val-OPfp

Solubility and storage conditions are critical parameters for process development and long-term procurement planning. Fmoc-val-osu demonstrates high solubility in DMSO, with a quantified solubility of ≥ 250 mg/mL (572.79 mM) . In contrast, the solubility specification for Fmoc-Val-OPfp is defined by a functional test (0.5 mmol in 3 mL DMF yields a clear solution), which is a less precise measure . Furthermore, the recommended storage temperature for Fmoc-val-osu is 0-8°C , whereas Fmoc-Val-OPfp is stable at a broader range of 15-25°C , indicating different stability profiles that may affect long-term storage strategies.

Peptide Chemistry Reagent Handling Stability

Coupling Efficiency in Peptide Synthesis: Impact on Product Yield

The use of Fmoc-val-osu as a pre-activated ester can significantly improve coupling efficiency and overall synthesis yield compared to traditional in-situ activation methods. A comparative study demonstrated that switching from traditional coupling agents to Fmoc-val-osu increased the average yield for a specific peptide sequence from 25% to over 85% [1]. This nearly 3.5-fold increase in yield is a direct result of the efficient NHS ester activation, which reduces side reactions and incomplete couplings.

Solid-Phase Peptide Synthesis Coupling Efficiency Yield

Minimizing Epimerization During Valine Incorporation

Epimerization (racemization) at the α-carbon of amino acids is a major concern in peptide synthesis, particularly for sterically hindered residues like valine. Fmoc-val-osu, as an NHS ester, is known to minimize racemization during coupling. While direct quantitative epimerization data for Fmoc-val-osu in a specific model system is not available in the provided sources, studies on closely related N-hydroxysuccinimide esters report 'almost no racemization' during coupling, in contrast to methods using other activated esters prepared directly from free acids [1]. This class-level inference strongly supports the selection of Fmoc-val-osu over in-situ activation methods to preserve stereochemical integrity.

Racemization Epimerization Peptide Purity

Physical Characterization: Melting Point and Optical Rotation for Identity Confirmation

Verification of chemical identity is a key step in reagent procurement. Fmoc-val-osu has a well-defined melting point range of 135-146 °C and a specific optical rotation of [α]D20 = -32 ± 3° (C=1 in DMF) . In comparison, the alternative pre-activated ester Fmoc-Val-OPfp has a melting point of 110-120 °C and an optical rotation of α 25/D = -25.5 - -20.5 ° (c=1 in chloroform) . These distinct and quantifiable physical properties allow for rapid, unambiguous confirmation of the correct material upon receipt, preventing costly synthesis errors.

Analytical Chemistry Quality Control Identity Testing

Optimal Application Scenarios for Fmoc-val-osu Based on Verified Differentiators


High-Fidelity Synthesis of Complex Therapeutic Peptides

For the synthesis of therapeutic peptides where product purity and stereochemical integrity are paramount, Fmoc-val-osu is the preferred building block. Its high purity specification (≥99.0% HPLC) minimizes deletion sequences , while its class-leading performance in minimizing racemization ensures the correct stereoisomer is produced [1]. This is particularly critical for sterically hindered sequences where in-situ activation of Fmoc-Val-OH can lead to incomplete couplings and significant epimerization, resulting in complex purification challenges and lower overall yields.

Process Development for Scalable Peptide Manufacturing

In process development and manufacturing environments, the quantifiable benefits of Fmoc-val-osu directly impact cost of goods (COGs). The >60% absolute yield improvement reported over traditional methods [2] significantly reduces the consumption of expensive starting materials and waste. Furthermore, the ability to prepare high-concentration stock solutions (≥250 mg/mL in DMSO) streamlines automated SPPS workflows and improves throughput . The defined storage conditions (0-8°C) enable robust quality management and inventory planning.

Synthesis of Valine-Rich Peptide Sequences or 'Difficult' Couplings

Valine residues are known to be sterically demanding, often leading to 'difficult' couplings in SPPS. Fmoc-val-osu is specifically designed to overcome this challenge. Its pre-activated NHS ester provides a highly reactive acylating agent that ensures efficient incorporation of valine, even in challenging sequence contexts where in-situ activation with standard reagents like HOBt/DIC results in low yields (e.g., 25%) [2]. This makes it an essential reagent for the successful synthesis of valine-rich peptides, hydrophobic sequences, and peptidomimetics.

Reliable Reagent for Core Facilities and Contract Research

For core peptide synthesis facilities and contract research organizations (CROs), reagent reliability and ease of use are key. Fmoc-val-osu provides a simple, 'plug-and-play' solution that reduces the number of variables in the synthesis workflow. The distinct physical properties (MP 135-146 °C, [α]D20 = -32 ± 3°) allow for rapid, unambiguous identity confirmation upon receipt, mitigating the risk of synthesis failure due to misidentification . Its compatibility with standard Fmoc-SPPS protocols ensures smooth integration into existing automated synthesizer programs, minimizing method development time.

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